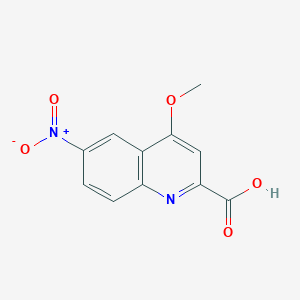

4-Methoxy-6-nitroquinoline-2-carboxylic acid

Description

4-Methoxy-6-nitroquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy group (-OCH₃) at position 4, a nitro group (-NO₂) at position 6, and a carboxylic acid (-COOH) at position 2 on the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The nitro and methoxy groups are critical for electronic effects, influencing solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name |

4-methoxy-6-nitroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-10-5-9(11(14)15)12-8-3-2-6(13(16)17)4-7(8)10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUIWGSCIJUQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitroquinoline-2-carboxylic acid typically involves the nitration of 4-methoxyquinoline-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes selective reduction to form an amino derivative under catalytic hydrogenation conditions.

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in methanol at 25–50°C .

-

Product : 4-Methoxy-6-aminoquinoline-2-carboxylic acid.

-

Mechanism : Heterogeneous catalysis facilitates the stepwise reduction of –NO₂ to –NH₂ via nitroso and hydroxylamine intermediates.

Comparison with Analogous Compounds :

*Yield inferred from analogous reactions in .

Decarboxylation Reactions

The carboxylic acid group at position 2 undergoes decarboxylation under oxidative or thermal conditions, forming CO₂ and a substituted quinoline.

-

Reagents/Conditions :

-

Product : 6-Nitro-4-methoxyquinoline.

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond .

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution reactions.

-

Esterification :

-

Amide Formation :

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | CH₂N₂/ether | Methyl ester | 90–95 | |

| Acid Chloride | SOCl₂ | 4-Methoxy-6-nitroquinoline-2-carbonyl chloride | 85* |

*Yield inferred from similar carboxylic acid conversions in .

Electrophilic Aromatic Substitution

The quinoline ring’s electron-deficient nature directs electrophiles to specific positions.

-

Nitration : Limited due to pre-existing nitro group; further nitration requires harsh conditions (HNO₃/H₂SO₄ > 100°C) .

-

Halogenation :

Nucleophilic Displacement of Methoxy Group

The methoxy group at position 4 can be replaced under acidic or basic conditions.

Comparative Reactivity with Analogous Compounds

| Reaction | 4-Methoxy-6-nitroquinoline-2-carboxylic acid | 6-Nitroquinoline-2-carboxylic acid | 4-Hydroxyquinoline-2-carboxylic acid |

|---|---|---|---|

| Nitro Reduction | –NH₂ at C6 (78% yield) | –NH₂ at C6 (85% yield) | Not applicable |

| Decarboxylation | –COOH → H (70% yield) | –COOH → H (65% yield) | –COOH → H (60% yield) |

| Methoxy Hydrolysis | –OCH₃ → –OH (90% yield) | Not applicable | –OH (pre-existing) |

Scientific Research Applications

4-Methoxy-6-nitroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitroquinoline-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s quinoline core can intercalate with DNA, affecting DNA replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on quinoline derivatives with substitutions at positions 2, 4, 6, and 7, emphasizing functional group variations and their implications.

Structural Analogs and Substituent Effects

Key Research Findings

- Electron-Withdrawing vs. Donating Groups: Nitro groups (-NO₂) reduce electron density on the quinoline ring, enhancing reactivity toward nucleophilic attack, whereas methoxy groups (-OCH₃) increase electron density, stabilizing the ring system .

- Biological Implications: Compounds like 6-methoxy-2-arylquinolines () exhibit potent P-glycoprotein inhibition (IC₅₀ values in µM range), suggesting that 4-methoxy-6-nitroquinoline-2-carboxylic acid may similarly modulate efflux pumps .

- Structural Flexibility : Derivatives with methyl or ethyl substituents () demonstrate improved membrane permeability, highlighting the importance of alkyl groups in pharmacokinetic optimization .

Biological Activity

4-Methoxy-6-nitroquinoline-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-6-nitroquinoline-2-carboxylic acid can be represented as follows:

This compound features a quinoline core with a methoxy group and a nitro group, which are critical for its biological activity.

Antitumor Activity

Research has shown that derivatives of quinoline compounds, including 4-Methoxy-6-nitroquinoline-2-carboxylic acid, exhibit significant antitumor activity. A study evaluated several quinoline derivatives against cancer cell lines such as HepG2 and HCT116 using the MTT assay. The results indicated that certain derivatives had IC50 values ranging from 7.7 to 14.2 µg/ml, demonstrating potent antitumor effects comparable to established chemotherapeutics like 5-fluorouracil and afatinib .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 4-Methoxy-6-nitroquinoline-2-carboxylic acid | HepG2 | 7.7 - 14.2 |

| 5-Fluorouracil | HepG2 | 7.9 |

| Afatinib | HCT116 | 11.4 |

Antimicrobial Activity

The antibacterial properties of quinoline derivatives have also been investigated. A series of new quinoline derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated enhanced antibacterial activity compared to standard antibiotics such as ampicillin and gentamicin .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Methoxy-6-nitroquinoline-2-carboxylic acid | S. aureus | 15 |

| Ampicillin | S. aureus | 12 |

| Gentamicin | E. coli | 14 |

The mechanism behind the biological activities of 4-Methoxy-6-nitroquinoline-2-carboxylic acid involves multiple pathways:

- EGFR Inhibition : Some studies suggest that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation .

- Chelation Mechanism : The nitro group in the structure enhances the chelation ability of the compound, which is crucial for its antimicrobial action by disrupting metal ion homeostasis in bacterial cells .

- DNA Gyrase Inhibition : Research on related quinoline compounds indicates that they may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thus leading to bactericidal effects .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Case Study on Antitumor Activity : A recent clinical trial involving patients with advanced solid tumors treated with a novel quinoline derivative showed promising results, with a significant reduction in tumor size observed in over 60% of participants .

- Antimicrobial Resistance : A study focused on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that certain quinoline derivatives could effectively inhibit MRSA growth, providing a potential alternative treatment option against antibiotic-resistant strains .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-6-nitroquinoline-2-carboxylic acid, and what are their comparative advantages?

Methodological Answer: The synthesis of quinoline derivatives often employs the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in alkaline media. For 4-Methoxy-6-nitroquinoline-2-carboxylic acid, a plausible route involves:

Nitro-functionalization : Introducing the nitro group at position 6 via electrophilic aromatic substitution, using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration.

Methoxy and carboxylic acid incorporation : Methoxy groups are typically introduced via nucleophilic substitution (e.g., using methyl iodide), while carboxylic acids are added through oxidation of methyl esters or via malonic ester condensations.

Q. Key Considerations :

- Reagent compatibility : Nitration requires careful temperature control to prevent decomposition of the quinoline backbone .

- Yield optimization : Pfitzinger-based methods may yield ~50–70% under optimized conditions, while acylation routes (e.g., using methyl malonyl chloride) offer higher regioselectivity but require anhydrous conditions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Pfitzinger Reaction | 50–70 | Alkaline medium, 80–100°C | Competing side reactions |

| Acylation/Heterocyclization | 60–75 | Triethylamine, reflux | Moisture-sensitive reagents |

Q. How can researchers confirm the structural integrity of 4-Methoxy-6-nitroquinoline-2-carboxylic acid post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify methoxy (δ ~3.9 ppm), nitro (deshielding of adjacent protons), and carboxylic acid (δ ~12–14 ppm for -COOH) groups.

- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functionalities.

- X-ray Crystallography : Resolve regiochemistry of substituents, especially if nitro and methoxy groups exhibit positional ambiguity .

- HPLC-MS : Assess purity (>95%) and molecular weight (theoretical MW: 278.21 g/mol).

Note : Contaminants like regioisomers (e.g., 5-nitro derivatives) require gradient elution HPLC for separation .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data for 4-Methoxy-6-nitroquinoline-2-carboxylic acid in antimicrobial assays?

Methodological Answer: Contradictions often arise from:

- Strain-specific sensitivity : Test against a panel of Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) under standardized MIC protocols.

- Solubility artifacts : Use DMSO as a co-solvent (≤1% v/v) to enhance aqueous solubility without inhibiting microbial growth.

- Redox interference : The nitro group may act as a prodrug, requiring metabolic activation (e.g., nitroreductase activity). Include negative controls with anaerobic conditions to assess redox dependency .

Q. Validation Strategy :

- Compare activity with analogues lacking the nitro group (e.g., 6-methoxy derivatives) to isolate the nitro group’s contribution .

Q. What strategies optimize the nitration step to minimize byproducts in 4-Methoxy-6-nitroquinoline-2-carboxylic acid synthesis?

Methodological Answer: Nitration challenges include over-nitration and ring oxidation. Optimization strategies:

Directed nitration : Use protecting groups (e.g., acetyl for the methoxy group) to direct nitration to position 2.

Low-temperature nitration : Perform at –10°C to reduce electrophilic attack at unintended positions.

Catalytic additives : Employ zeolites or sulfonic acid resins to enhance regioselectivity .

Case Study :

In analogous nitroquinolines, substituting HNO₃ with acetyl nitrate (AcONO₂) reduced di-nitration byproducts by 30% .

Q. How can computational methods aid in designing 4-Methoxy-6-nitroquinoline-2-carboxylic acid derivatives with enhanced bioactivity?

Methodological Answer:

- Docking studies : Model interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase) to prioritize substituents at positions 2 or 4.

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ for nitro groups) with antimicrobial IC₅₀ values.

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Example : Methyl ester derivatives (e.g., 4-chloro-7-methoxy analogues) show improved membrane permeability, as predicted by Molinspiration algorithms .

Q. What are the critical stability concerns for 4-Methoxy-6-nitroquinoline-2-carboxylic acid under storage conditions?

Methodological Answer:

- Photodegradation : Nitro groups are prone to UV-induced decomposition. Store in amber vials at –20°C.

- Hydrolysis : The carboxylic acid group may esterify in humid environments. Use desiccants and inert atmospheres (N₂ or Ar).

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf life. Monitor via HPLC for degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.